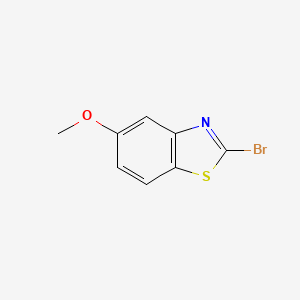

2-Bromo-5-methoxybenzothiazole

Vue d'ensemble

Description

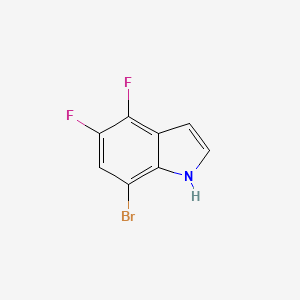

2-Bromo-5-methoxybenzothiazole (BMT) is an organic compound that is widely used in the synthesis of various bioactive molecules. It is a versatile building block for the synthesis of various drug-like molecules, and its applications in the field of medicinal chemistry have been extensively investigated in recent years. In

Applications De Recherche Scientifique

Synthesis and Characterization

2-Bromo-5-methoxybenzothiazole serves as a versatile intermediate in the synthesis of various organic compounds. An efficient methodology has been developed using palladium-catalyzed Suzuki biaryl coupling, demonstrating the compound's utility in creating a diverse array of 2-arylbenzothiazole derivatives. This process underscores its importance in the synthesis of complex molecules, such as PET probe precursors for Alzheimer's disease imaging (Majo, Prabhakaran, Mann, & Kumar, 2003).

Antiproliferative Activity

The compound has also found application in the synthesis of new 2-(2-bromo-5-methoxyphenyl)-6-aryl-1,3-thiazolo[3,2-b][1,2,4]triazoles, which have been evaluated for their antiproliferative activities. This highlights its potential in medicinal chemistry for developing new therapeutic agents (Narayana, Raj, & Sarojini, 2010).

Environmental and Mutagenic Studies

Research has also focused on the environmental impact and mutagenicity of derivatives, including studies on river water in Japan. This work emphasizes the need for careful consideration of the environmental fate and toxicological impact of such compounds and their derivatives (Watanabe et al., 2002).

Industrial and Synthetic Applications

On a more practical level, this compound derivatives have been used in the synthesis of key intermediates for dyes and potentially for Firefly Luciferin, demonstrating its relevance in industrial applications and synthetic chemistry (Xiao-jun, 2011).

Antimicrobial Properties

Further investigations into the biological activity of this compound derivatives have shown potential in the development of new antimicrobial agents, as seen in the synthesis and characterization of 6-Methoxy-2-aminobenzothioate derivatives and their evaluation against certain bacterial strains (Juber, Hamed, & Khalil, 2020).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Benzothiazoles, a class of compounds to which 2-bromo-5-methoxybenzothiazole belongs, are known to interact with various biological targets due to their heterocyclic nature .

Mode of Action

Benzothiazoles are known to exhibit a wide range of biological activities, including antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects . The specific interactions of this compound with its targets that lead to these effects are subjects of ongoing research.

Biochemical Pathways

Benzothiazoles are known to interact with various biochemical pathways due to their broad spectrum of biological activity

Propriétés

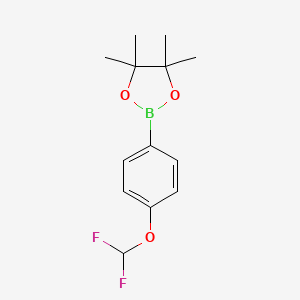

IUPAC Name |

2-bromo-5-methoxy-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNOS/c1-11-5-2-3-7-6(4-5)10-8(9)12-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDYFAYVQPCTFOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40621915 | |

| Record name | 2-Bromo-5-methoxy-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214337-39-0 | |

| Record name | 2-Bromo-5-methoxybenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=214337-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-methoxy-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Fluoro-2-(piperazin-1-yl)benzo[d]thiazole](/img/structure/B1322102.png)

![2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1322115.png)

![2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B1322116.png)